

Application Notes and Protocols: ZM323881 Hydrochloride in DMSO

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Compound of Interest		
Compound Name:	ZM323881 hydrochloride	
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Introduction

ZM323881 hydrochloride is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3][4] As a critical mediator of angiogenesis, the pathological formation of new blood vessels, VEGFR-2 is a key target in the development of therapeutics for cancer and other diseases characterized by excessive angiogenesis.[3][5][6] ZM323881 hydrochloride exerts its inhibitory effects by competing with ATP for binding to the kinase domain of VEGFR-2, thereby blocking receptor autophosphorylation and downstream signaling cascades.[7][8] This document provides detailed information on the solubility of ZM323881 hydrochloride in Dimethyl Sulfoxide (DMSO), its mechanism of action, and protocols for its application in research settings.

Physicochemical Properties and Solubility

ZM323881 hydrochloride is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like DMSO.[7][9]

Solubility in DMSO

The solubility of **ZM323881 hydrochloride** in DMSO has been reported across various sources. For optimal dissolution, especially at higher concentrations, sonication and the use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][10]



Source	Reported Solubility (mg/mL)	Molar Concentration (mM)	Notes
Selleck Chemicals	10 mg/mL	24.28 mM	Use fresh, moisture- free DMSO.[1]
TargetMol	40 mg/mL	97.12 mM	Sonication is recommended.[10]
Vulcanchem	40 mg/mL	97.12 mM	-
Cayman Chemical	~30 mg/mL	~72.84 mM	-
MedchemExpress	≥ 50 mg/mL	≥ 121.40 mM	Use fresh, hygroscopic-free DMSO.[2]
R&D Systems	Soluble to 50 mM	50 mM	-

Storage and Stability

- Solid Form: Store at -20°C for up to three years.[7]
- DMSO Solution: Store stock solutions at -80°C to prevent degradation.[7] It is advisable to prepare working solutions fresh. For aqueous solutions derived from a DMSO stock, it is not recommended to store them for more than one day.[9]

Mechanism of Action

ZM323881 is a potent and selective ATP-competitive inhibitor of VEGFR-2.[7] It demonstrates high selectivity for VEGFR-2 (IC₅₀ < 2 nM) over other receptor tyrosine kinases such as VEGFR-1, PDGFR β , FGFR1, EGFR, and ErbB2 (IC₅₀ > 50 μ M).[1][4][8][9]

The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[8][11] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. Key pathways activated by VEGFR-2 include:



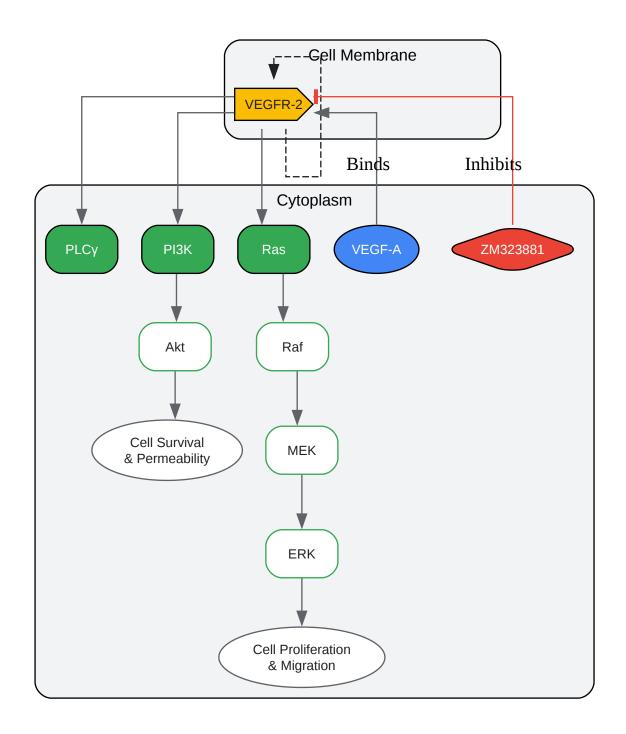




- Phospholipase Cy (PLCy) pathway: Regulates intracellular calcium levels.[11]
- MAPK pathway (via Ras/Raf): Promotes cell proliferation.[11]
- PI3K/Akt pathway: Mediates cell survival and permeability.[1][11]

ZM323881 inhibits the initial autophosphorylation step, thereby blocking the activation of these downstream signaling molecules.[7] This leads to the inhibition of VEGF-A-induced endothelial cell proliferation (IC $_{50}$ = 8 nM) and other angiogenic processes like increased vascular permeability.[1][3][4][8][9][10]





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Figure 1: ZM323881 Mechanism of Action.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution



This protocol details the preparation of a 10 mM stock solution of **ZM323881 hydrochloride** (Molecular Weight: 411.86 g/mol) in DMSO.

Materials:

- ZM323881 hydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional, but recommended)

Procedure:

- Calculate the mass of ZM323881 hydrochloride required. For 1 mL of a 10 mM stock solution, you will need:
 - Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 411.86 g/mol = 0.0041186 g = 4.12 mg
- Weigh out 4.12 mg of ZM323881 hydrochloride powder and place it into a sterile microcentrifuge tube.
- Add 1 mL of anhydrous DMSO to the tube.
- Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[10]
- Once fully dissolved, the clear stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C.[7]

Protocol 2: In Vitro VEGFR-2 Kinase Assay



This protocol is a general method to determine the inhibitory activity of ZM323881 on VEGFR-2 kinase activity.[2]

Materials:

- Recombinant human VEGFR-2 enzyme
- Kinase buffer (e.g., HEPES pH 7.5, 10 mM MnCl₂)
- ATP solution (2 μM)
- Substrate (e.g., poly(Glu, Ala, Tyr) 6:3:1) coated 96-well plates
- ZM323881 hydrochloride DMSO stock solution
- Anti-phosphotyrosine antibody (mouse IgG)
- HRP-linked secondary antibody (sheep anti-mouse Ig)
- HRP substrate (e.g., TMB or ABTS)
- Plate reader

Procedure:

- Prepare serial dilutions of ZM323881 from the DMSO stock solution in the kinase buffer.
- Add 25 μL of the diluted ZM323881 or vehicle control (DMSO in kinase buffer) to the substrate-coated wells of the 96-well plate.
- Add 25 μL of the VEGFR-2 enzyme solution to each well.
- Incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]
- Initiate the kinase reaction by adding 50 μL of the 2 μM ATP solution to each well.
- Incubate the plate for 30-60 minutes at 37°C.



- Stop the reaction and wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Add the primary anti-phosphotyrosine antibody and incubate for 1 hour.
- Wash the wells, then add the HRP-linked secondary antibody and incubate for 1 hour.
- Wash the wells again, then add the HRP substrate.
- Measure the absorbance using a plate reader at the appropriate wavelength.
- Calculate the percent inhibition for each ZM323881 concentration and determine the IC₅₀ value by non-linear regression analysis.

Protocol 3: HUVEC Proliferation Assay

This protocol measures the effect of ZM323881 on VEGF-A-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[2][3]

Materials:

- HUVECs (passage 2-8)
- Endothelial cell growth medium
- 96-well cell culture plates
- VEGF-A solution (e.g., 3 ng/mL final concentration)
- **ZM323881 hydrochloride** working solutions (diluted from stock)
- ³H-thymidine (1 μCi/well)
- Cell harvester and beta-counter

Procedure:

 Seed HUVECs into 96-well plates at a density of 1000 cells/well and allow them to adhere overnight.

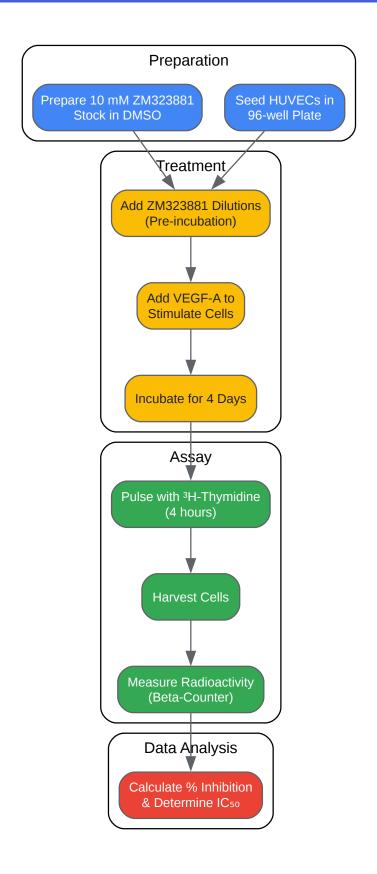
Methodological & Application





- The next day, replace the medium with a low-serum medium.
- Add the desired concentrations of ZM323881 to the wells. Include vehicle control wells.
- After a 30-60 minute pre-incubation with the inhibitor, add VEGF-A (3 ng/mL) to stimulate proliferation. Include control wells with no VEGF-A.
- Incubate the plates for 4 days.[2]
- On day 4, add 1 μCi/well of ³H-thymidine and incubate for an additional 4 hours.
- Harvest the cells onto filter mats using a cell harvester.
- Measure the incorporated tritium using a beta-counter.
- Analyze the data to determine the effect of ZM323881 on VEGF-A-induced HUVEC proliferation and calculate the IC₅₀.





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Figure 2: Workflow for HUVEC Proliferation Assay.



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